molecular formula C8H16ClNO2 B6172133 2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride CAS No. 2445792-68-5

2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride

Cat. No.: B6172133
CAS No.: 2445792-68-5
M. Wt: 193.7
InChI Key:
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Description

2-(1-Aminocyclobutyl)-2-methylpropanoic acid hydrochloride is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclobutyl ring attached to the amino group and a methyl group on the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride typically involves the following steps:

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.

    Methylation: The methyl group is added through alkylation reactions, using methylating agents like methyl iodide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the cyclobutyl ring.

    Reduction: Reduction reactions may target the carboxyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and methyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Aminocyclobutyl)-2-methylpropanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of amino acids and their derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl ring provides conformational rigidity, which can enhance binding affinity and selectivity. The amino and carboxyl groups participate in hydrogen bonding and ionic interactions, facilitating the compound’s biological activity.

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic Acid: A smaller analog with a cyclopropyl ring.

    2-(1-Aminocyclopentyl)-2-methylpropanoic Acid: A larger analog with a cyclopentyl ring.

    2-(1-Aminocyclohexyl)-2-methylpropanoic Acid: An even larger analog with a cyclohexyl ring.

Uniqueness: 2-(1-Aminocyclobutyl)-2-methylpropanoic acid hydrochloride is unique due to its specific ring size, which imparts distinct steric and electronic properties. This influences its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.

Properties

CAS No.

2445792-68-5

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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